Cas no 37517-28-5 (Amikacin)
Amikacin structure
Product Name:Amikacin
CAS 번호:37517-28-5
MF:C22H43N5O13
메가와트:585.602526903152
MDL:MFCD00883675
CID:54721
PubChem ID:37768
Update Time:2025-04-18
Amikacin 화학적 및 물리적 성질
이름 및 식별자
-
- Amikacin
- AMIKACIN DIHYDRATE
- 1-N-[L(-)-4-AMINO-2-HYDROXY-BUTYRYL]KANAMYCIN A
- N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]-KANAMYCIN A
- N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]KANAMYCIN A DIHYDRATE
- (s)-y
- 1-n-(l(-)-gamma-amino-alpha-hydroxybutyryl)kanamycina
- amicacin
- amikin
- amiklin
- AMK
- bb-k8
- biklin
- D-Streptamine
- kaminax
- lukadin
- mikavir
- novamin
- amikacine
- Amikacinum
- Amikacina
- Amikavet
- Amiglyde-V
- Amikacillin
- Arikace
- Antibiotic BB-K 8
- AMIKACIN SULFATE
- Amukin
- Amikacinum [INN-Latin]
- Amikacine [INN-French]
- Amikacina [INN-Spanish]
- Amikacin Base
- BB-K 8
- Briclin
- Pierami
- ANTIBIOTIC BB-K8
- 1-N-(L(-)-gamma-Amino-alpha-hydroxybutyryl)kanamycin A
- Amikacin hydrate
- C22H43N5O13
- LKCWBDHBTVXHDL-RM
- (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D
- BPBio1_000671
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- Tox21_111201_1
- 37517-28-5
- Amikacinum (Latin)
- Q408529
- D02543
- BAY41-6551
- DTXSID3022586
- Amikacinum (INN-Latin)
- nktr-061
- DTXCID002586
- UNII-84319SGC3C
- AB00513828_06
- NS00006181
- J01GB06
- SR-01000722004-6
- A823716
- NSC 177001
- SR-01000722004
- Potentox
- AMIKACIN [USP MONOGRAPH]
- AKN
- Amikacin, Antibiotic for Culture Media Use Only
- Amikacin (USP/INN)
- AMIKACIN [MI]
- MFCD00883675
- EINECS 253-538-5
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.4))-N1-((2S)-4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- AMIKACIN [MART.]
- Amikacin; 6-O-(3-Amino-3-deoxy-?-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-?-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
- AKOS005383276
- AMIKACIN [WHO-DD]
- Amikacine (INN-French)
- (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-4-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
- AMIKACIN (USP-RS)
- EN300-7481440
- Amikozit
- C06820
- D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
- 37517-28-5 (free base)
- TD1 - Therapeutic Drug mixture
- BSPBio_000609
- O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->6))-N(3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
- ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
- AMIKACIN [WHO-IP]
- N1-[(S)-4-Amino-2-hydroxybutyryl]kanamycin A
- AB00513828
- Amikacina (INN-Spanish)
- GTPL10894
- AMIKACIN [VANDF]
- NCGC00093350-05
- Amikacin (USP:INN:BAN)
- BDBM50237603
- HY-B0509A
- CHEMBL177
- SCHEMBL2985
- CHEBI:2637
- Tox21_111201
- W-106531
- O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- AMIKACIN (EP MONOGRAPH)
- CAS-37517-28-5
- O-3-Amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- S01AA21
- Arikayce liposomal
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-butanamide
- Amikacin,(S)
- Amikacin free base
- DB00479
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-6))-N(sup 3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
- Amikin (Disulfate)
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- D06AX12
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- NCGC00093350-02
- AMIKACIN [EP MONOGRAPH]
- NCGC00093350-03
- O-3-AMINO-3-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
- 84319SGC3C
- AMIKACINUM [WHO-IP LATIN]
- HSDB 3583
- NSC-177001
- BAY 41-6551
- D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-N(SUP 1)-(4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-, (S)-
- AMIKACIN [HSDB]
- Prestwick3_000395
- MAT2501
- AMIKACIN [JAN]
- (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S
- AS-76985
- AMIKACIN [INN]
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(6-amino-6-deoxy-alpha-D-glucopyranosyloxy)-3-hydroxycyclohexyl]-2-hydroxybutanamide
- AMIKACIN [USP-RS]
- NSC177001
- Amikacin (free base)
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-{[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-3-hydroxycyclohexyl]-2-hydroxybutanamide
- AMIKACIN (USP MONOGRAPH)
- (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
- AT03 - Amikacin
- Amikacin [USP:INN:BAN]
- AMIKACIN (MART.)
- MFCD11045969
- BRD-K88043978-315-02-8
- 39831-55-5
- Amikacin disulfate
- Amikacin; 6-O-(3-Amino-3-deoxy-a-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-a-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
- STK039706
-
- MDL: MFCD00883675
- 인치: 1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
- InChIKey: LKCWBDHBTVXHDL-RMDFUYIESA-N
- 미소: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)N)O)[C@@H]1[C@H]([C@@H]([C@H](C[C@H]1NC([C@H](CCN)O)=O)N)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CN)O1)O)O)O)O
계산된 속성
- 정밀분자량: 585.28600
- 동위원소 질량: 585.286
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 13
- 수소 결합 수용체 수량: 17
- 중원자 수량: 40
- 회전 가능한 화학 키 수량: 10
- 복잡도: 819
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 16
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): -7.9
- 토폴로지 분자 극성 표면적: 332
실험적 성질
- 색과 성상: 미확정
- 밀도: 1.3764 (rough estimate)
- 융해점: 203℃
- 비등점: 642.23°C (rough estimate)
- 플래시 포인트: 547.6 °C
- 굴절률: 1.7500 (estimate)
- 용해도: H2O: 50 mg/mL, clear, colorless
- 수용성: Soluble in water (partly).
- PSA: 331.94000
- LogP: -5.23210
- 머크: 13,404
- 비선광도: D23 +99° (c = 1.0 in water)
- 용해성: 미확정
Amikacin 보안 정보
- 신호어:warning
- 피해 선언: H303 삼키는 것은 해로울 수 있다 + H313 피부 접촉은 해로울 수 있다 + h333 흡입은 몸에 해로울 수 있다
- 경고성 성명: P264 치료 후 철저한 청소 + P280 보호장갑 착용 / 보호복 착용 / 고글 착용 / 보호면 착용 + P305 만약 그것이 눈 + P351 물에 들어가 몇 분 동안 꼼꼼히 씻는다 + P338 콘택트렌즈 (있을 경우) 를 제거하고 조작하기 쉽다. 계속 씻는다 + P337 눈 자극이 지속되면 + P313 의료 조언을 구하다 / 관리
- WGK 독일:2
- 위험 범주 코드: 36/37/38
- 보안 지침: S26; S36
- 포카표 F사이즈:10-34
- RTECS 번호:WK1955000
-
위험물 표지:
- 독성:LD50 in mice of solns pH 6.6, pH 7.4 (mg/kg): 340, 560 i.v. (Kawaguchi)
- 위험 용어:R36/37/38
- 저장 조건:2-8°C
Amikacin 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169991-1g |
Amikacin |
37517-28-5 | 98% | 1g |
¥470.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169991-250mg |
Amikacin |
37517-28-5 | 98% | 250mg |
¥147.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169991-5g |
Amikacin |
37517-28-5 | 98% | 5g |
¥1880.90 | 2023-09-04 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AA0948-1g |
Amikacin |
37517-28-5 | ≥98% | 1g |
¥1050元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AA0948-250mg |
Amikacin |
37517-28-5 | ≥98% | 250mg |
¥350元 | 2023-09-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A857053-250mg |
Amikacin |
37517-28-5 | 98% | 250mg |
¥226.00 | 2022-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A857053-1g |
Amikacin |
37517-28-5 | 98% | 1g |
¥738.00 | 2022-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A857053-5g |
Amikacin |
37517-28-5 | 98% | 5g |
¥2,750.00 | 2022-09-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X59495-1g |
Amikacin |
37517-28-5 | 1g |
¥628.0 | 2021-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16812-50mg |
Amikacin |
37517-28-5 | 98% | 50mg |
¥528.00 | 2023-09-09 |
Amikacin 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:37517-28-5)Amikacin
주문 번호:A823716
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 05:18
가격 ($):172.0/464.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:37517-28-5)阿米卡星
주문 번호:LE27017110;LE11874
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 13:01
가격 ($):discuss personally
Email:18501500038@163.com
Amikacin 관련 문헌
-
Soumen Chandra,Angshuman Ray Chowdhuri,Triveni Kumar Mahto,Arpita Samui,Sumanta kumar Sahu RSC Adv. 2016 6 72471
-
Hongji Liu,Xingyu Wang,Hui Wang,Rongrong Nie J. Mater. Chem. B 2019 7 5432
-
Lucia Barbera,Domenico Franco,Laura M. De Plano,Giuseppe Gattuso,Salvatore P. P. Guglielmino,Germana Lentini,Nadia Manganaro,Nino Marino,Sebastiano Pappalardo,Melchiorre F. Parisi,Fausto Puntoriero,Ilenia Pisagatti,Anna Notti Org. Biomol. Chem. 2017 15 3192
-
Zeren Liang,Kai Gao,Mengdi Lu,Wei Peng,Shenggeng Zhu,Yixiu Huang,Long Hong,Jean-Francois Masson Analyst 2020 145 7946
-
Amritpal Kaur,Rajesh Kumar RSC Adv. 2019 9 1095
37517-28-5 (Amikacin) 관련 제품
- 60679-64-3(4-Amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide)
- 50725-24-1(3-(L-4-amino-2-hydroxy-butyryl)kanamycin A (Amikacin Impurity A))
- 71398-14-6(Antibiotic BBK 311)
- 65566-79-2(D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1®6)-O-[2-amino-2,3,4-trideoxy-a-D-erythro-hexopyranosyl-(1®4)]-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)- (9CI))
- 72908-95-3(3',4'-Dideoxyamikacin)
- 51025-85-5(Arbekacin)
- 50866-72-3(D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1®6)-O-[6-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-6-deoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-)
- 117325-82-3(D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1®6)-O-[6-amino-2,3,6-trideoxy-a-D-erythro-hexopyranosyl-(1®4)]-N1-(3-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, [S-(R*,S*)]- (9CI))
- 55480-22-3((2S)-4-Amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4S,6S)-3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide)
- 55528-48-8(3'-deoxybutirosin A)